1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxylic acid
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Overview
Description
1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxylic acid is a complex organic compound featuring a piperidine ring substituted with a carboxylic acid group and a pyridine ring attached to a 1,2,4-oxadiazole moiety
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole moiety have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely target key proteins or enzymes in these pathogens, disrupting their normal function and leading to their elimination.
Mode of Action
1,2,4-oxadiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth or replication of the pathogens
Biochemical Pathways
Given its potential anti-infective activity, it can be inferred that it may interfere with the biochemical pathways essential for the survival or replication of the pathogens . The downstream effects of this interference would likely include the inhibition of pathogen growth or replication.
Result of Action
Given its potential anti-infective activity, it can be inferred that the compound may lead to the inhibition of pathogen growth or replication . This would result in a decrease in the number of pathogens, potentially leading to the resolution of the infection.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxylic acid typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of appropriate nitrile oxides with hydrazides under acidic or basic conditions.
Attachment to the pyridine ring: The oxadiazole derivative is then coupled with a pyridine ring, often through a palladium-catalyzed cross-coupling reaction.
Formation of the piperidine ring: The pyridine-oxadiazole intermediate is then reacted with a piperidine derivative, which can be synthesized via hydrogenation of pyridine or through other cyclization methods.
Introduction of the carboxylic acid group:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as esters or amides.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or strong bases like sodium hydride for nucleophilic substitution.
Major Products: The major products from these reactions depend on the specific conditions and reagents used but can include various functionalized derivatives of the original compound, such as esters, amides, or halogenated compounds.
Scientific Research Applications
1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Comparison with Similar Compounds
1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
2-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridine: Lacks the piperidine ring and carboxylic acid group.
4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine: Similar but without the pyridine ring.
Uniqueness: 1-[5-(3-Methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxylic acid is unique due to its combination of a piperidine ring, a pyridine ring, and an oxadiazole moiety, which provides a distinct set of chemical properties and potential biological activities.
This compound’s unique structure allows for diverse applications and interactions, making it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-16-13(21-17-9)10-4-5-12(15-7-10)18-6-2-3-11(8-18)14(19)20/h4-5,7,11H,2-3,6,8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHSAXRQPRRILF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N3CCCC(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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